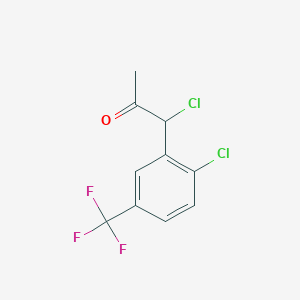

1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one

描述

1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone with a propan-2-one backbone. Its structure features a phenyl ring substituted with two chloro groups (at positions 2 and 5) and a trifluoromethyl (-CF₃) group at position 5, alongside a ketone functional group.

属性

分子式 |

C10H7Cl2F3O |

|---|---|

分子量 |

271.06 g/mol |

IUPAC 名称 |

1-chloro-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7Cl2F3O/c1-5(16)9(12)7-4-6(10(13,14)15)2-3-8(7)11/h2-4,9H,1H3 |

InChI 键 |

UOEOHVOYIAIMOF-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)Cl)Cl |

产品来源 |

United States |

准备方法

The synthesis of 1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atoms may participate in electrophilic or nucleophilic interactions, depending on the specific biological or chemical context.

相似化合物的比较

The compound belongs to a broader class of halogenated propan-2-one derivatives. Below is a systematic comparison with structurally related compounds:

Structural Analogues and Substituent Effects

Key Observations :

- Electron-withdrawing groups (EWGs) : The trifluoromethyl and chloro groups in the target compound enhance electrophilicity at the ketone, favoring nucleophilic attacks (e.g., in reductive amination ). In contrast, the methoxy group in 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one is electron-donating, reducing reactivity at the carbonyl .

Comparison :

- The target compound likely requires sequential halogenation steps, similar to bromination protocols in , but with chlorine sources.

- In contrast, 1-(3-(trifluoromethyl)phenyl)propan-2-one is synthesized via nitrile hydrolysis and acetylation, avoiding direct halogenation .

Physical and Spectroscopic Properties

Insights :

生物活性

1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one, a compound with significant potential in medicinal chemistry, exhibits various biological activities that warrant detailed examination. Understanding its mechanisms and effects can aid in the development of new therapeutic agents.

- Chemical Formula : C11H9ClF3O

- Molecular Weight : 267.64 g/mol

- CAS Number : 1805721-52-1

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its antimicrobial properties, particularly against bacterial pathogens and its potential application in treating infections caused by Chlamydia species.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against specific bacterial strains. For instance, derivatives of similar structures have shown promising results in inhibiting Chlamydia trachomatis growth, suggesting that the trifluoromethyl group enhances antibacterial activity. The presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly affects the biological efficacy of these compounds.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ACP1a | N. meningitidis | 64 µg/mL |

| ACP1b | H. influenzae | 8 µg/mL |

| Trifluoromethyl derivative | C. trachomatis | 50 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects involves interaction with bacterial proteases, particularly ClpP proteins that are crucial for bacterial survival and virulence. By inhibiting these proteases, the compound disrupts protein homeostasis within the bacteria, leading to cell death.

Case Studies

-

Study on Chlamydial Infections :

- In a controlled laboratory setting, HEp-2 cells infected with C. trachomatis were treated with various concentrations of the compound.

- The study found that at a concentration of 50 µg/mL, significant reductions in chlamydial inclusion sizes were observed compared to untreated controls.

-

Toxicity Assessment :

- Toxicity assays conducted on human cell lines indicated that while the compound effectively inhibited bacterial growth, it exhibited low cytotoxicity at therapeutic concentrations.

- This suggests a favorable safety profile for potential therapeutic applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a chloroacetyl chloride reacts with a substituted benzene derivative under Lewis acid catalysis (e.g., AlCl₃). Alternative routes include coupling reactions such as Suzuki-Miyaura, using a trifluoromethyl-substituted aryl boronic acid and a halogenated propanone precursor. Optimization involves controlling reaction temperature (typically 0–60°C), stoichiometric ratios of reactants to catalysts (e.g., 1:1.2 for AlCl₃), and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the chemical shifts of the carbonyl group (δ ~200–210 ppm in ¹³C NMR) and the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR). Splitting patterns of aromatic protons (e.g., para-substituted chlorophenyl groups) confirm substitution patterns.

- IR Spectroscopy : Look for C=O stretching (~1700–1750 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹).

- HRMS : Confirm molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm. Discrepancies in isotopic patterns (due to Cl/F atoms) must align with theoretical simulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when fluorine atoms cause disorder in the crystal lattice?

- Methodological Answer : Fluorine atoms often exhibit positional disorder due to their high electronegativity and small atomic radius. Use single-crystal X-ray diffraction with high-resolution data (e.g., <0.8 Å resolution) and refinement software like SHELXL . Apply restraints (e.g., DFIX, SIMU) to model disordered regions. Compare thermal displacement parameters (Ueq) to distinguish static disorder from dynamic effects. Validate results against computational models (e.g., DFT-optimized geometries) to ensure consistency .

Q. What strategies are recommended for analyzing the electronic effects of the trifluoromethyl group on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Use Hammett substituent constants (σₚ for -CF₃ = 0.54) to predict activation/deactivation of aromatic rings in electrophilic substitution.

- Kinetic Studies : Monitor reaction rates via UV-Vis or ¹⁹F NMR to quantify the trifluoromethyl group’s impact on transition states.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO) .

Q. How should researchers approach conflicting data between computational predictions of molecular geometry and experimental X-ray diffraction results?

- Methodological Answer :

- Refinement Checks : Re-examine X-ray data for systematic errors (e.g., absorption corrections, twinning) using software like PLATON.

- Conformational Analysis : Compare DFT-optimized geometries (gas phase) with crystal structures (solid state) to assess packing effects.

- Torsional Angle Discrepancies : If computational models predict planar conformations but crystallography shows non-planarity, consider solvent or lattice constraints. Validate with variable-temperature NMR to probe dynamic behavior .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting NMR and IR data regarding the presence of keto-enol tautomerism in this compound?

- Methodological Answer :

- Variable-Temperature NMR : Acquire spectra at 25°C and −40°C. Keto-enol tautomers show splitting or coalescence of peaks at low temperatures.

- Deuterium Exchange Experiments : Add D₂O to the NMR sample; enolic -OH protons will disappear.

- IR in Different Solvents : Compare C=O and O-H stretches in polar (DMSO) vs. non-polar (CCl₄) solvents. Keto forms dominate in non-polar media, while enol forms stabilize in polar solvents .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。